3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid
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Overview
Description
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The trimethoxyphenyl group may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the trimethoxy groups, resulting in different chemical properties and reactivity.
3-tert-Butoxycarbonylamino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains two methoxy groups instead of three, affecting its steric and electronic properties.
Uniqueness
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C17H25NO7 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-13(19)20)10-7-8-12(22-4)15(24-6)14(10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20) |
InChI Key |
MPIZGBBADRFNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
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